molecular formula C14H26O B13791282 5-Ethyl-1-methylspiro[5.5]undecan-11-ol

5-Ethyl-1-methylspiro[5.5]undecan-11-ol

Katalognummer: B13791282
Molekulargewicht: 210.36 g/mol
InChI-Schlüssel: WCWLAHZMVRUOCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethyl-1-methylspiro[5.5]undecan-11-ol is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom. This compound belongs to the spiro[5.5]undecane family, which is known for its intriguing conformational and configurational properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-methylspiro[5One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The reaction conditions often involve the use of strong acids like methanesulfonic acid as catalysts.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-1-methylspiro[5.5]undecan-11-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The spirocyclic structure allows for various substitution reactions at different positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

5-Ethyl-1-methylspiro[5.5]undecan-11-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Ethyl-1-methylspiro[5.5]undecan-11-ol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to fit into various binding sites, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Ethyl-1-methylspiro[5.5]undecan-11-ol is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C14H26O

Molekulargewicht

210.36 g/mol

IUPAC-Name

5-ethyl-1-methylspiro[5.5]undecan-11-ol

InChI

InChI=1S/C14H26O/c1-3-12-8-6-7-11(2)14(12)10-5-4-9-13(14)15/h11-13,15H,3-10H2,1-2H3

InChI-Schlüssel

WCWLAHZMVRUOCS-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCCC(C12CCCCC2O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.